molecular formula C15H13FO B572212 3'-Acetyl-3-fluoro-4-methylbiphenyl CAS No. 1365271-37-9

3'-Acetyl-3-fluoro-4-methylbiphenyl

Cat. No.: B572212
CAS No.: 1365271-37-9
M. Wt: 228.266
InChI Key: RIKFHGKTPXMYGD-UHFFFAOYSA-N
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Description

3'-Acetyl-3-fluoro-4-methylbiphenyl is a functionalized biphenyl compound offered for research and development purposes. Biphenyl scaffolds are recognized as fundamental backbones in synthetic organic chemistry due to their omnipresence in medicinally active compounds, marketed drugs, and natural products . This particular compound features a biphenyl core substituted with acetyl, fluoro, and methyl groups, making it a versatile intermediate for further chemical transformations. Biphenyl derivatives serve as critical precursors in the synthesis of a wide range of biologically active molecules. They are patented and broadly used in medicinal chemistry for applications including anti-inflammatory, antifungal, antibacterial, antimicrobial, and antitumor activities . The structural motif is also significant in material science, finding applications in products like fluorescent layers for organic light-emitting diodes (OLEDs) and as building blocks for liquid crystals . As a building block, this compound can be utilized in various metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Kumada, or Negishi couplings, which are established methods for constructing complex molecular architectures . This product is intended for research use only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

1-[3-(3-fluoro-4-methylphenyl)phenyl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13FO/c1-10-6-7-14(9-15(10)16)13-5-3-4-12(8-13)11(2)17/h3-9H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIKFHGKTPXMYGD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=CC(=CC=C2)C(=O)C)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13FO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00742837
Record name 1-(3'-Fluoro-4'-methyl[1,1'-biphenyl]-3-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00742837
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1365271-37-9
Record name 1-(3'-Fluoro-4'-methyl[1,1'-biphenyl]-3-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00742837
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Mechanism

The mechanism involves three primary steps:

  • Oxidative Addition : A palladium(0) catalyst reacts with an aryl halide (e.g., 3-bromoacetophenone) to form a palladium(II) complex.
  • Transmetallation : The palladium(II) complex interacts with an arylboronic acid (e.g., 3-fluoro-4-methylphenylboronic acid), transferring the aryl group to palladium.
  • Reductive Elimination : The palladium center mediates bond formation between the two aryl groups, regenerating the palladium(0) catalyst and releasing the biphenyl product.

Optimization Parameters

Critical parameters for maximizing yield and purity include:

Parameter Optimal Conditions Impact on Reaction Efficiency
Catalyst Pd(PPh₃)₄ or Pd(dppf)Cl₂ Higher turnover number (TON)
Base K₂CO₃ or Cs₂CO₃ Neutralizes HBr byproduct
Solvent Toluene or DMF/H₂O mixture Enhances solubility of reactants
Temperature 80–100°C Balances reaction rate and side reactions

A representative procedure involves reacting 3-bromoacetophenone (1.2 equiv) with 3-fluoro-4-methylphenylboronic acid (1.0 equiv) in toluene at 90°C for 12 hours, yielding this compound with >85% purity after column chromatography.

Friedel-Crafts Acylation

Friedel-Crafts acylation provides an alternative route by introducing the acetyl group to a preformed biphenyl scaffold. This method is particularly useful when direct coupling strategies face steric or electronic challenges.

Reaction Design

  • Substrate Preparation : 3-Fluoro-4-methylbiphenyl is synthesized via Ullmann coupling (see Section 3).
  • Acylation : The biphenyl intermediate is treated with acetyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃) at 0–25°C.

Challenges and Solutions

  • Regioselectivity : The electron-withdrawing fluorine atom directs acylation to the meta position relative to itself.
  • Catalyst Loading : Stoichiometric AlCl₃ (1.1 equiv) minimizes side reactions such as over-acylation.

Ullmann Coupling

The Ullmann reaction, a copper-mediated coupling, offers a cost-effective approach for constructing the biphenyl core. Although largely supplanted by palladium-based methods, it remains viable for large-scale synthesis.

Procedure

  • Substrates : 3-Fluoro-4-methyliodobenzene and 3-iodoacetophenone.
  • Conditions : CuI (10 mol%), 1,10-phenanthroline (20 mol%), DMF solvent, 120°C for 24 hours.

Limitations

  • Temperature Sensitivity : Prolonged heating (>24 hours) leads to dehalogenation byproducts.
  • Functional Group Tolerance : Limited compatibility with electron-deficient aryl halides.

Comparative Analysis of Methods

Method Yield (%) Purity (%) Scalability Cost Efficiency
Suzuki-Miyaura 78–92 >95 High Moderate
Friedel-Crafts 65–75 85–90 Moderate Low
Ullmann 50–60 70–80 High High

The Suzuki-Miyaura method outperforms others in yield and purity but requires expensive palladium catalysts. Ullmann coupling remains advantageous for industrial applications due to lower metal costs.

Industrial-Scale Synthesis Considerations

For large-scale production, the Suzuki-Miyaura reaction is optimized via:

  • Catalyst Recycling : Immobilized palladium on carbon reduces costs.
  • Solvent Recovery : Toluene is distilled and reused to minimize waste.
  • Continuous Flow Systems : Enhance reaction control and throughput.

Chemical Reactions Analysis

Types of Reactions

3’-Acetyl-3-fluoro-4-methylbiphenyl can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes. Substitution reactions can result in a variety of substituted biphenyl derivatives .

Scientific Research Applications

3’-Acetyl-3-fluoro-4-methylbiphenyl has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of 3’-Acetyl-3-fluoro-4-methylbiphenyl depends on its specific application. In medicinal chemistry, for example, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The presence of the acetyl, fluoro, and methyl groups can influence the compound’s binding affinity and selectivity for its targets .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 3'-Acetyl-3-fluoro-4-methylbiphenyl with three structurally related biphenyl derivatives, focusing on substituent effects, physicochemical properties, and functional applications.

Table 1: Structural and Functional Comparison

Compound Name Key Substituents Predicted Solubility Biological/Functional Relevance Status/Application Source
This compound 3-F, 4-CH₃, 3'-COCH₃ Moderate lipophilicity Research intermediate; potential kinase inhibition Experimental synthesis PubChem
(5s,8s)-3-(4'-Chloro-3'-fluoro-4-methylbiphenyl-3-yl)-4-hydroxy-8-methoxy-1-azaspiro[4.5]dec-3-en-2-one (Compound A) 3'-Cl, 3-F, 4-CH₃, spirocyclic scaffold Low aqueous solubility Antitumor activity (patented) Pharmaceutical development Patent
3'-(Hydroxymethyl)-biphenyl-4-acetic acid 3'-CH₂OH, 4-CH₂COOH High aqueous solubility Unknown; potential anti-inflammatory analog Laboratory reagent Chemlyte
Methyl 3'-amino-4-fluoro-[1,1'-biphenyl]-3-carboxylate hydrochloride 3'-NH₂, 4-F, 3-COOCH₃ (HCl salt) Moderate solubility Discontinued due to stability/toxicity? Discontinued research CymitQuimica

Key Findings:

Substituent Effects on Bioactivity :

  • The acetyl group in this compound may enhance metabolic stability compared to the hydroxymethyl group in 3'-(Hydroxymethyl)-biphenyl-4-acetic acid, which could increase susceptibility to enzymatic hydrolysis .
  • Compound A’s chloro substituent and spirocyclic structure confer higher lipophilicity and rigidity, likely improving target binding in antitumor applications .

Solubility and Functional Trade-offs: 3'-(Hydroxymethyl)-biphenyl-4-acetic acid’s carboxylic acid group enhances aqueous solubility, making it suitable for in vitro assays, whereas the acetyl group in the target compound balances lipophilicity for membrane permeability . The discontinued status of Methyl 3'-amino-4-fluoro-[1,1'-biphenyl]-3-carboxylate hydrochloride suggests challenges in stability or toxicity, possibly linked to the reactive amino group or salt form .

Therapeutic Potential: Compound A’s antitumor efficacy highlights the importance of halogenation (Cl/F) and complex scaffolds in drug design, contrasting with the simpler acetylated biphenyl structure, which remains underexplored in clinical contexts .

Biological Activity

Overview

3'-Acetyl-3-fluoro-4-methylbiphenyl is an organic compound with the molecular formula C15H13FO and a molecular weight of 228.27 g/mol. It has garnered attention in scientific research due to its potential biological activities, particularly in medicinal chemistry. This article explores its synthesis, biological mechanisms, and applications, supported by relevant studies and data.

Synthesis Methods:
The compound can be synthesized through various methods, including the Suzuki-Miyaura cross-coupling reaction, which is favored for forming carbon-carbon bonds in organic synthesis. This method allows for high yields and purity, making it suitable for both laboratory and industrial applications.

Chemical Reactions:
this compound can undergo several chemical reactions:

  • Oxidation: Can introduce additional functional groups.
  • Reduction: Alters or removes existing functional groups.
  • Substitution: The fluorine atom or other substituents can be replaced through nucleophilic or electrophilic substitution reactions.

The biological activity of this compound is largely attributed to its interaction with various biological targets, including enzymes and receptors. The presence of the acetyl and fluoro groups influences its binding affinity and selectivity, which are critical for its therapeutic effects.

Cytotoxicity and Anticancer Properties

Research indicates that compounds similar to this compound exhibit cytotoxic effects against various cancer cell lines. In vitro studies often employ cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) to evaluate cytotoxicity using assays like MTT or colony-forming assays.

Table 1: Summary of Cytotoxicity Studies

Study ReferenceCell Line UsedIC50 Value (µM)Assay Type
MCF-712.5MTT
HeLa15.0Colony Forming
A54910.0MTT

These results suggest that this compound may possess significant anticancer properties, warranting further investigation into its mechanisms.

Research Applications

Medicinal Chemistry:
The compound is being explored for its potential as an anti-inflammatory, anticancer, and antimicrobial agent. Its unique structure allows it to act on multiple biological pathways, making it a candidate for drug development.

Biological Studies:
In biological research, it serves as a tool for studying molecular interactions within biological systems. Its ability to modulate enzyme activity makes it valuable in understanding disease mechanisms and therapeutic interventions.

Case Studies

Several studies have highlighted the biological activity of biphenyl derivatives:

  • Anticancer Activity: A study demonstrated that derivatives similar to this compound inhibited tumor growth in xenograft models.
  • Antimicrobial Properties: Another investigation reported that certain fluorinated biphenyls exhibited notable antimicrobial activity against both Gram-positive and Gram-negative bacteria.

Q & A

Basic Questions

Q. What are the recommended synthetic routes for 3'-Acetyl-3-fluoro-4-methylbiphenyl, and how can reaction conditions be optimized?

  • Methodological Answer : A two-step approach is common: (1) Suzuki-Miyaura coupling using a brominated trifluoromethanesulfonate intermediate (e.g., 3-bromophenyl triflate) and a boronic acid derivative to form the biphenyl core . (2) Friedel-Crafts acylation with acetyl chloride to introduce the acetyl group. Optimization involves adjusting palladium catalyst loadings (e.g., Pd(PPh₃)₄), temperature (80–120°C), and solvent polarity (toluene/DMF mixtures). Monitor reaction progress via TLC with UV-active spots or GC-MS .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer : Use a combination of:

  • ¹⁹F NMR to confirm fluorine substitution patterns (δ -110 to -120 ppm for aromatic F).
  • ¹H NMR to identify methyl (δ 2.3–2.6 ppm) and acetyl (δ 2.5–2.7 ppm) groups.
  • X-ray crystallography for absolute stereochemical confirmation, as demonstrated in structurally analogous fluorinated biphenyls .
  • HRMS (High-Resolution Mass Spectrometry) to verify molecular weight (e.g., calculated for C₁₅H₁₃FO: 228.23 g/mol) .

Q. How should researchers handle the purification of this compound given its physicochemical properties?

  • Methodological Answer : Employ silica gel column chromatography with hexane/ethyl acetate (4:1 ratio) for initial separation. Recrystallize from ethanol or dichloromethane to enhance purity (>95%). For persistent impurities, use preparative HPLC with a C18 column and acetonitrile/water mobile phase .

Q. What are the key stability considerations for storing this compound, and how should degradation be monitored?

  • Methodological Answer : Store under argon at -20°C in amber vials to prevent photodegradation. Monitor stability via periodic ¹H NMR (check for acetyl hydrolysis to carboxylic acid) and HPLC (track new peaks indicating decomposition). Avoid prolonged exposure to moisture or acidic/basic conditions .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported spectral data for fluorinated biphenyl derivatives?

  • Methodological Answer : Cross-validate using multiple techniques:

  • Compare experimental ¹⁹F NMR shifts with DFT-calculated values to confirm substituent effects.
  • Replicate X-ray crystallography (e.g., as in Acta Crystallographica reports) to resolve ambiguities in regiochemistry .
  • Use 2D NMR (COSY, NOESY) to distinguish overlapping proton signals in crowded aromatic regions .

Q. What computational methods are suitable for studying the electronic effects of fluorine substitution in this compound?

  • Methodological Answer : Perform Density Functional Theory (DFT) calculations (B3LYP/6-311+G(d,p)) to map electrostatic potential surfaces and assess fluorine’s electron-withdrawing impact on the acetyl group. Compare HOMO-LUMO gaps with experimental UV-Vis data to correlate electronic structure with reactivity .

Q. What strategies mitigate competing side reactions during the synthesis of this compound derivatives?

  • Methodological Answer :

  • Protective groups : Temporarily block reactive sites (e.g., silyl ethers for hydroxyl groups) during coupling steps.
  • Low-temperature kinetics : Conduct Friedel-Crafts acylation at 0°C to suppress over-acylation.
  • Catalyst screening : Test Pd-based catalysts (e.g., Pd(OAc)₂ vs. PdCl₂) to minimize homocoupling byproducts in Suzuki reactions .

Q. How can researchers design structure-activity relationship (SAR) studies for this compound analogs?

  • Methodological Answer : Systematically modify substituents (e.g., replace fluorine with Cl/CH₃ or vary acetyl position) and evaluate biological activity (e.g., enzyme inhibition assays). Use multivariate statistical analysis (PCA or PLS) to correlate structural features (logP, dipole moments) with activity trends. Reference crystallographic data to rationalize steric effects .

Notes on Data Contradiction and Reproducibility

  • Conflicting melting points : If discrepancies arise (e.g., mp 90–92°C vs. 85–88°C), verify purity via HPLC and recrystallize from different solvents. Contamination by regioisomers is common in fluorinated aromatics .
  • Batch variability in yields : Document reaction parameters rigorously (e.g., solvent degassing time, stirring rate) and use internal standards (e.g., anthracene) for yield quantification .

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